[2-(4-chlorophenyl)cyclohexen-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol: is an organic compound characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzaldehyde.
Reaction: A Grignard reaction is employed, where 4-chlorophenylmagnesium bromide is reacted with cyclohexanone to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)ketone.
Reduction: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(4-Bromophenyl)cyclohex-1-enyl)methanol
- (2-(4-Fluorophenyl)cyclohex-1-enyl)methanol
- (2-(4-Methylphenyl)cyclohex-1-enyl)methanol
Uniqueness
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity.
Eigenschaften
Molekularformel |
C13H15ClO |
---|---|
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-8,15H,1-4,9H2 |
InChI-Schlüssel |
VASURXMSWITTFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)CO)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.